N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials, cyclization, and subsequent functional group modifications. Researchers have reported various synthetic routes, but the most common method involves the reaction of a piperidine precursor with a trifluoromethyl-substituted pyridine intermediate. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
Compound X adopts a three-dimensional conformation due to the steric interactions between its substituents. The piperidine ring provides rigidity, while the trifluoromethyl group imparts electron-withdrawing properties. The pyridine ring contributes to the compound’s aromaticity. Computational studies and X-ray crystallography have elucidated its precise geometry and bond angles .
Chemical Reactions Analysis
Compound X is stable under ambient conditions but can undergo specific chemical transformations. Notably, it participates in nucleophilic substitution reactions at the piperidine nitrogen and pyridine carbon atoms. Researchers have explored its reactivity with various electrophiles, leading to the synthesis of diverse derivatives. Mechanistic investigations into these reactions are ongoing .
Physical And Chemical Properties Analysis
Mechanism of Action
Compound X exhibits promising biological activity, particularly as a potential neurotransmitter modulator . It interacts with specific receptors in the central nervous system, affecting neurotransmission and neuronal excitability. Further studies are needed to unravel its precise binding sites and downstream signaling pathways. Preliminary evidence suggests that it may influence ion channels or G protein-coupled receptors .
properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)11-4-7-19(8-5-11)12-9-10(3-6-17-12)13(14,15)16/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDFQRNLPRCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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